Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps, including acylation, methylation, hydrogenation, and hydrolysis. One common method starts with 3-trifluoromethyl aniline as the raw material, which undergoes acylation followed by methylation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to modulation of enzyme activity and receptor binding, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-trifluoromethyl aniline: An important intermediate in pharmaceuticals.
2,2’-Bis(trifluoromethyl)benzidine: Used in the synthesis of polyimides with high thermal stability.
Uniqueness
Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate stands out due to its unique combination of a trifluoromethyl group and a biphenyl structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-[2-amino-4-[3-(trifluoromethyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-15(21)9-12-6-5-11(8-14(12)20)10-3-2-4-13(7-10)16(17,18)19/h2-8H,9,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSGJZUQVSFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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